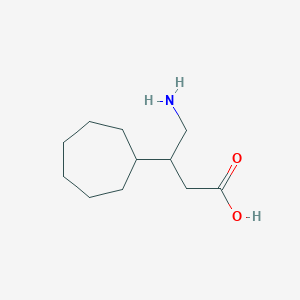

4-Amino-3-cycloheptylbutanoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H21NO2 |

|---|---|

Molecular Weight |

199.29 g/mol |

IUPAC Name |

4-amino-3-cycloheptylbutanoic acid |

InChI |

InChI=1S/C11H21NO2/c12-8-10(7-11(13)14)9-5-3-1-2-4-6-9/h9-10H,1-8,12H2,(H,13,14) |

InChI Key |

RLEOSWLJODDSMF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)C(CC(=O)O)CN |

Origin of Product |

United States |

Synthetic Methodologies for 4 Amino 3 Cycloheptylbutanoic Acid and Its Chemical Precursors

Retrosynthetic Analysis and Key Strategic Disconnections for 4-Amino-3-cycloheptylbutanoic Acid

A retrosynthetic analysis of this compound reveals several potential disconnection points. The most logical strategies involve disconnecting the carbon-nitrogen bond of the amino group and the carbon-carbon bond that attaches the cycloheptyl moiety.

One primary disconnection is at the Cα-N bond, which suggests a late-stage amination of a suitable carboxylic acid precursor. This approach is common in amino acid synthesis. A further key disconnection is at the Cβ-cycloheptyl bond. This leads back to a simpler butanoic acid derivative and a cycloheptyl nucleophile. This strategy allows for the stereoselective installation of the cycloheptyl group as a key step. These disconnections point towards starting materials such as cycloheptyl-containing aldehydes or ketones, or α,β-unsaturated carbonyl compounds.

Another viable retrosynthetic approach involves a disconnection of the Cα-Cβ bond, which could be formed through an aldol-type reaction between a cycloheptyl acetaldehyde (B116499) derivative and a glycine (B1666218) enolate equivalent. However, controlling the stereochemistry of such a reaction can be challenging.

Ultimately, the most promising retrosynthetic pathways involve the formation of the Cβ-cycloheptyl bond via conjugate addition, followed by the introduction of the amino group, or the use of chiral building blocks that already contain the necessary stereochemistry.

Approaches to the Butanoic Acid Backbone Functionalization

The construction of the functionalized butanoic acid backbone is a critical aspect of the synthesis of this compound. This involves the strategic introduction of the amino and cycloheptyl groups onto a four-carbon chain.

Classical methods for α-amino acid synthesis can be conceptually adapted for γ-amino acids, although with significant modifications.

Strecker Synthesis Adaptation: The Strecker synthesis traditionally produces α-amino acids from an aldehyde or ketone, ammonia (B1221849), and cyanide. youtube.com A modified approach for this compound could start with 3-cycloheptylpropenal. Reaction with ammonia and a cyanide source would be followed by hydrolysis of the resulting aminonitrile. However, this method would likely yield a mixture of diastereomers and require subsequent resolution.

Gabriel Synthesis Adaptation: The Gabriel synthesis is another cornerstone of α-amino acid synthesis that utilizes potassium phthalimide (B116566) as an ammonia surrogate. youtube.com A potential adaptation could involve the alkylation of a phthalimidomalonic ester with a cycloheptylmethyl halide. Subsequent hydrolysis and decarboxylation would furnish the target amino acid. The challenge in this approach lies in the synthesis of the required cycloheptylmethyl halide and the potential for side reactions.

These adaptations highlight the versatility of classical methods, but also underscore the need for modern, more stereoselective approaches for complex targets like this compound.

The introduction of the cycloheptyl group at the C3 position with high stereocontrol is a pivotal step. A highly effective method for this transformation is the conjugate addition of a cycloheptyl organometallic reagent to an α,β-unsaturated carbonyl compound.

A cycloheptyl organocuprate, such as a Gilman reagent (cycloheptyl₂CuLi), can be added to a derivative of crotonic acid, like methyl crotonate. This 1,4-addition reaction forms the Cβ-cycloheptyl bond. The stereochemical outcome of this reaction can be influenced by the presence of a chiral auxiliary on the crotonate substrate, or by the use of a chiral ligand in a catalytic variant of the reaction.

| Reaction | Substrate | Reagent | Key Feature |

| Conjugate Addition | Methyl crotonate | Cycloheptyl₂CuLi | Forms the C3-cycloheptyl bond |

| Catalytic Conjugate Addition | Ethyl crotonate | Cycloheptylzinc reagent, Chiral Copper Catalyst | Enantioselective C-C bond formation |

This approach is advantageous as it establishes one of the two stereocenters in a controlled manner, setting the stage for the introduction of the amino group.

Asymmetric Synthetic Routes to Enantiopure this compound

To obtain enantiomerically pure this compound, asymmetric synthetic strategies are essential. These methods employ either chiral auxiliaries to direct the stereochemical course of reactions or chiral catalysts to achieve high levels of enantioselectivity.

Chiral auxiliaries are temporarily incorporated into the substrate to induce facial selectivity in key bond-forming steps. numberanalytics.com For the synthesis of this compound, an Evans oxazolidinone auxiliary can be particularly effective.

The synthesis would commence with the acylation of a chiral oxazolidinone, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with crotonyl chloride to form an N-crotonyl oxazolidinone. The conjugate addition of a cycloheptyl cuprate (B13416276) to this system would proceed with high diastereoselectivity, directed by the chiral auxiliary. Subsequent removal of the auxiliary would yield the corresponding carboxylic acid with a defined stereocenter at C3. The amino group can then be introduced at the C4 position through various methods, such as a Hofmann rearrangement of the corresponding amide or a Curtius rearrangement of an acyl azide (B81097) derived from the carboxylic acid.

| Step | Description | Reagents | Stereochemical Control |

| 1 | Acylation of Chiral Auxiliary | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, Crotonyl chloride, Base | Formation of chiral N-crotonyl imide |

| 2 | Conjugate Addition | Cycloheptyl₂CuLi | Diastereoselective formation of the C3-cycloheptyl bond |

| 3 | Auxiliary Removal | LiOH, H₂O₂ | Liberation of the chiral carboxylic acid |

| 4 | Amination | e.g., Curtius Rearrangement | Introduction of the amino group at C4 |

This chiral auxiliary-based approach provides a reliable and predictable way to control the absolute stereochemistry of the target molecule.

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of the chiral product. nih.gov In the context of synthesizing this compound, the key step amenable to asymmetric catalysis is the conjugate addition of the cycloheptyl group.

A copper(I) or copper(II) salt in the presence of a chiral ligand, such as a derivative of BINAP or a phosphoramidite (B1245037) ligand, can catalyze the addition of a cycloheptyl organozinc or organoaluminum reagent to an α,β-unsaturated ester. nih.gov The chiral catalyst creates a chiral environment around the substrate, leading to the preferential formation of one enantiomer of the product.

| Catalyst System | Reaction | Typical Enantioselectivity |

| Cu(I)/Chiral Phosphoramidite | Conjugate addition of cycloheptylzinc to an α,β-unsaturated ester | >90% ee |

| Rh(I)/Chiral Diene | Conjugate addition of a cycloheptylboronic acid | High ee |

Following the catalytic asymmetric conjugate addition, the resulting ester can be elaborated to the final this compound through standard functional group manipulations, similar to those described in the chiral auxiliary section. The use of asymmetric catalysis represents a modern and efficient strategy for the synthesis of enantiopure compounds like this compound.

Chemoenzymatic and Biocatalytic Pathways for Stereocontrol

The precise control of stereochemistry is a critical aspect of synthesizing pharmacologically active molecules. Chemoenzymatic and biocatalytic methods offer powerful solutions for establishing desired stereocenters with high fidelity, often under mild, environmentally benign conditions. While specific biocatalytic routes for this compound are not extensively documented, principles derived from the synthesis of other chiral amino acids are highly applicable.

Biocatalysis leverages enzymes as chiral catalysts to perform stereoselective transformations. For the synthesis of chiral amino acids, enzymes like transaminases, dehydrogenases, and acylases are commonly employed. A significant challenge in synthesizing substituted γ-amino acids is the creation of the stereocenter at the β-position (C3 in this compound).

Recent advancements in biocatalysis have focused on developing novel enzymes for challenging C-H amination reactions. For instance, engineered protoglobin nitrene transferases have been developed for the enantioselective intermolecular amination of α-C-H bonds in carboxylic acid esters. nih.gov These enzymes, operating in whole E. coli cells, can introduce amino groups with high enantioselectivity, offering a direct pathway to α-amino esters which are precursors to noncanonical amino acids. nih.gov Although this method targets α-positions, the underlying principle of evolving enzymes for specific C-H functionalization could be adapted for γ-amino acid structures.

Another powerful biocatalytic approach is the reductive amination of keto acids. A diverse panel of biocatalysts has been discovered that can asymmetrically synthesize N-alkyl amino acids by coupling ketones and amines. nih.gov These reactions, which can be performed on a gram scale, yield optically pure products in high yields and represent a key strategy for producing chiral amines and amino acids. nih.gov

The table below summarizes key biocatalytic approaches relevant to chiral amino acid synthesis.

| Enzyme/Catalyst Type | Reaction Type | Key Advantages | Example Substrates/Products |

| Nitrene Transferases | C-H Amination | Direct functionalization of C-H bonds, high enantioselectivity. nih.gov | Carboxylic acid esters to α-amino esters. nih.gov |

| N-methyl amino acid dehydrogenases | Reductive Amination | High yields, produces optically pure N-alkyl amino acids. nih.gov | α-keto acids to N-alkyl amino acids. nih.gov |

| Transaminases | Asymmetric Amination | High stereoselectivity, uses readily available amino donors. | Ketones to chiral amines. |

Convergent and Divergent Synthetic Strategies for Analogs of this compound

The synthesis of analogs is crucial for exploring structure-activity relationships (SAR) and developing new therapeutic agents. Both convergent and divergent strategies are employed to efficiently generate libraries of related compounds.

A divergent synthesis approach begins with a common intermediate that is subsequently modified to produce a range of different analogs. For instance, a one-pot synthesis method has been developed for creating chemical delivery systems (CDS) for γ-aminobutyric acid (GABA) and its analogs, such as gabapentin (B195806) and phenibut. openmedicinalchemistryjournal.com This strategy involves a sequence of esterification, amidation, methylation, and reduction steps performed consecutively in a single reaction vessel. openmedicinalchemistryjournal.com By starting with a core γ-amino acid structure, this method can be used to "diverge" and create various derivatives with different delivery moieties, potentially enhancing properties like blood-brain barrier penetration. openmedicinalchemistryjournal.com

A convergent synthesis strategy involves preparing key fragments of the target molecule separately and then combining them in the final stages of the synthesis. This approach is often more efficient for complex molecules. An example relevant to the synthesis of chiral γ-amino acid analogs is the use of asymmetric Michael additions. In one reported synthesis, enantiopure GABA derivatives were prepared starting from the Michael addition of S,S'-diphenyldithiomalonate to various trans-β-nitroolefins, catalyzed by a chiral cinchona alkaloid-derived thiourea. scirp.org This initial reaction establishes the key stereocenter. The resulting adducts are then converted through a cascade of reduction, cyclization, and hydrolysis reactions to the final γ-amino acid derivatives. scirp.org By varying the structure of the starting nitroolefin (which would incorporate the cycloheptyl group in the case of a this compound analog), a wide range of analogs can be synthesized in a convergent manner.

Modern Synthetic Techniques Applied to this compound (e.g., Flow Chemistry, Photoredox Catalysis)

Modern synthetic methodologies are continuously being developed to improve reaction efficiency, safety, and scalability. Flow chemistry and photoredox catalysis are two such techniques with significant potential for the synthesis of this compound and its analogs.

Flow Chemistry

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, rather than in a traditional batch reactor. This technique offers numerous advantages, including superior heat and mass transfer, enhanced safety for hazardous reactions, and potential for automation and scalability. nih.gov

The synthesis of GABA derivatives has been successfully demonstrated using continuous-flow setups. For example, a multi-step continuous-flow synthesis of both enantiomers of rolipram, a GABA derivative, was achieved using columns packed with heterogeneous catalysts. chemistryviews.org This system eliminated the need for intermediate isolation and purification steps, and it was stable for extended periods, producing the product on a gram scale. chemistryviews.orgacs.org Such a strategy could be directly applicable to the large-scale, efficient production of this compound, where intermediates could be telescoped from one reaction zone to the next without isolation. acs.org

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling novel transformations under exceptionally mild conditions. nih.gov This method uses a photocatalyst that, upon absorbing visible light, can initiate single-electron transfer processes to generate reactive radical intermediates.

This approach has been successfully applied to the synthesis of γ-amino acids. One strategy involves the photoredox-catalyzed dicarbofunctionalization of styrenes with amines and carbon dioxide (CO₂). thieme-connect.com This reaction efficiently constructs the γ-amino acid scaffold from inexpensive and abundant starting materials under mild conditions. thieme-connect.com Another related method is the α-aminomethyl carboxylation of styrenes using sodium glycinates and CO₂, which provides access to α,α-disubstituted γ-amino acids. acs.org While these methods have not been explicitly reported for cycloalkyl-substituted butanoic acids, the underlying reactivity is general and represents a modern, efficient strategy for forming the core structure of compounds like this compound. The use of light as a "traceless" reagent and the mild reaction conditions make it an attractive and sustainable synthetic option. organic-chemistry.org

The table below highlights the key features of these modern synthetic techniques.

| Technique | Core Principle | Key Advantages | Relevance to Target Compound |

| Flow Chemistry | Reactions in continuous stream | Enhanced safety, scalability, automation, improved heat/mass transfer. nih.gov | Applicable for multi-step, scalable synthesis of GABA analogs like Rolipram. chemistryviews.orgacs.org |

| Photoredox Catalysis | Light-induced single-electron transfer | Mild reaction conditions, high functional group tolerance, novel reactivity. nih.gov | Enables synthesis of γ-amino acids from simple precursors like styrenes, amines, and CO₂. thieme-connect.comacs.org |

Chemical Transformations and Derivatization Strategies of 4 Amino 3 Cycloheptylbutanoic Acid

Reactions at the Carboxylic Acid Functionality of 4-Amino-3-cycloheptylbutanoic Acid

The carboxylic acid group is a key site for modifications, enabling the formation of esters, amides, and larger peptide structures.

Esterification: The carboxylic acid can be converted to an ester, which can alter the compound's polarity and pharmacokinetic properties. A common method is the Fischer-Speier esterification, where the amino acid is treated with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. nih.govpearson.comaklectures.com The acidic conditions protonate the amino group, preventing it from interfering with the reaction. aklectures.com

Another approach involves the use of alkyl halides with the carboxylate salt of the amino acid, although this can be less efficient. More sophisticated methods use reagents like chlorosulphonic acid in the presence of an alcohol to form the ester under specific conditions. google.com

Amidation: The formation of an amide bond from the carboxylic acid is a fundamental transformation. This requires activating the carboxyl group to make it more susceptible to nucleophilic attack by an amine. This activation is necessary because the direct reaction between a carboxylic acid and an amine is generally unfavorable. Common activating agents, known as coupling reagents, include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or water-soluble versions like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. nih.gov To minimize side reactions and racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. uni-kiel.de Lewis acid catalysts can also facilitate the direct amidation of unprotected amino acids. nih.gov

| Reaction Type | Reagents and Conditions | Product Functional Group | Notes |

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄), Heat | Ester | Acid catalyst protonates the amine, preventing its reactivity. |

| Amidation (Coupling) | Amine, Coupling Agent (e.g., EDCI, DCC), +/- Additive (e.g., HOBt), Solvent (e.g., DMF, DCM) | Amide | Necessary to activate the carboxylic acid for reaction with an amine. |

The principles of amidation are directly extended to form peptide bonds, linking this compound to other amino acids or to itself to form oligomers. The bulky cycloheptyl group presents a significant steric hindrance, which can slow down the coupling reaction. nih.govresearchgate.net Therefore, highly efficient coupling reagents are required.

Phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and aminium/uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are particularly effective for coupling sterically hindered amino acids. sigmaaldrich.comacs.org These reagents rapidly form activated esters (e.g., OAt esters with HATU) that are highly reactive and can overcome the steric challenges posed by the cycloheptyl group. sigmaaldrich.com The choice of solvent and base (typically a non-nucleophilic base like diisopropylethylamine, DIPEA) is also critical to ensure efficient coupling and minimize racemization. uni-kiel.de

| Coupling Reagent | Class | Typical Additive | Key Advantage for Hindered Systems |

| HATU | Aminium/Uronium | None required (contains HOAt moiety) | High reactivity, effective for sterically demanding couplings. sigmaaldrich.com |

| PyBOP | Phosphonium | HOBt | Generates reactive OBt esters, widely used for difficult couplings. sigmaaldrich.com |

| DCC | Carbodiimide | HOBt, HOAt | Classic coupling reagent, but can lead to byproducts. |

| EDCI | Carbodiimide | HOBt, OxymaPure | Water-soluble, simplifies purification. |

Transformations at the Primary Amino Group of this compound

The primary amino group is a versatile nucleophile, allowing for a range of modifications including acylation, sulfonylation, and alkylation.

Acylation: The primary amine can be readily acylated by reacting it with acyl chlorides or acid anhydrides, typically in the presence of a base to neutralize the acid byproduct. wikipedia.org This reaction forms an amide bond and is often used to introduce a variety of functional groups onto the nitrogen atom. For amino acids, these reactions are typically performed under basic conditions to ensure the amino group is deprotonated and thus nucleophilic. libretexts.org The Schotten-Baumann reaction conditions, involving an acyl chloride and aqueous base, are a classic example. wikipedia.org

Sulfonylation: Similar to acylation, the amino group can react with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) to form stable sulfonamides. wikipedia.org The Hinsberg test, which uses benzenesulfonyl chloride, is a classic chemical test that relies on this reactivity. This transformation is also typically carried out in the presence of a base. For β-amino acids, the addition of sulfonyl anions to chiral N-sulfinyl imines represents a stereoselective route to β-amino sulfonamides. nih.gov

| Reaction Type | Reagent | Functional Group Formed | Typical Conditions |

| Acylation | Acyl Chloride (R-COCl) or Acid Anhydride ((RCO)₂O) | Amide | Base (e.g., Pyridine, Triethylamine) |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | Base (e.g., Pyridine, NaOH) |

Reductive Amination: The primary amino group of this compound can be converted into a secondary or tertiary amine through reductive amination. This two-step process, often performed in one pot, involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ. libretexts.orgorganic-chemistry.org Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are preferred because they are selective for the protonated iminium ion over the carbonyl starting material, allowing the reaction to be performed as a direct, one-pot procedure. masterorganicchemistry.comyoutube.comyoutube.com This method is highly versatile for introducing a wide range of alkyl groups onto the nitrogen atom. masterorganicchemistry.com

Alkylation: Direct alkylation of the amino group with alkyl halides is also possible but often difficult to control. wikipedia.org The initial alkylation produces a secondary amine, which is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. libretexts.orgwikipedia.org To achieve selective mono-alkylation, specialized methods may be required, such as using a large excess of the starting amine or employing protecting group strategies. dtic.mil

| Strategy | Reagents | Product | Key Considerations |

| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃) | Secondary or Tertiary Amine | Highly controlled and efficient for mono- or di-alkylation. masterorganicchemistry.com |

| Direct Alkylation | Alkyl Halide (R-X), Base | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt | Difficult to control, often leads to a mixture of products due to over-alkylation. wikipedia.org |

Modifications and Functionalization on the Cycloheptyl Ring System

The cycloheptyl ring consists of chemically inert C-H bonds, making its functionalization challenging. However, modern synthetic methods provide pathways for introducing functionality.

Direct C-H functionalization or activation is a powerful strategy. acs.orgrsc.orgresearchgate.net For cycloalkanes, these reactions often involve transition-metal catalysts (e.g., rhodium, palladium, rhenium) that can insert into a C-H bond, creating a metal-carbon bond that can then be further functionalized. acs.orgrsc.org For a molecule like this compound, directing groups are often necessary to achieve site-selectivity. The carboxylic acid group itself can act as a directing group in palladium-catalyzed reactions to functionalize C-H bonds at specific positions relative to the point of attachment. nih.gov

Another strategy involves creating unsaturation within the ring, for example, through free-radical halogenation followed by elimination, to create a cycloheptene (B1346976). The double bond then serves as a handle for a wide array of transformations, such as epoxidation, dihydroxylation, or addition reactions.

Organometallic chemistry offers controlled methods for functionalizing cycloheptene and cycloheptadiene systems. For instance, molybdenum complexes can be used to activate the ring towards stereospecific nucleophilic attack, allowing for the controlled introduction of multiple substituents. acs.orgacs.org

While these methods are powerful, their application to this compound would require careful consideration of protecting groups for the amine and carboxylic acid functionalities to prevent them from interfering with the catalysts and reagents used for ring modification.

Regioselective Functionalization Techniques

The presence of both an amino and a carboxylic acid group necessitates regioselective control during chemical transformations. Protecting group strategies would be fundamental to selectively functionalize one group while leaving the other intact. For instance, the amino group could be protected with common reagents like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups, allowing for reactions at the carboxylic acid terminus, such as esterification or amide bond formation. Conversely, protection of the carboxylic acid, for example as a methyl or ethyl ester, would enable selective acylation or alkylation of the amino group.

The development of orthogonal protecting group schemes would be highly valuable, permitting the sequential and controlled functionalization of both the amine and carboxylic acid moieties within the same synthetic sequence.

Annulation and Ring Expansion/Contraction Reactions

The cycloheptyl ring of this compound presents a scaffold that could potentially undergo ring expansion or contraction reactions, leading to novel carbocyclic or heterocyclic systems. For example, a Tiffeneau-Demjanov rearrangement, if applicable to a suitably derivatized precursor, could lead to ring expansion to a cyclooctyl system or contraction to a cyclohexyl derivative.

Annulation reactions, where a new ring is fused onto the existing cycloheptyl core, could also be envisioned. A [3+2] annulation, for instance, could introduce a five-membered ring, further functionalizing the carbocyclic framework. The specific conditions and outcomes of such reactions would be highly dependent on the substrate and reagents employed, and currently, no data exists for this specific compound.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) offer an efficient means to generate molecular complexity from simple starting materials in a single step. As a bifunctional molecule, this compound could theoretically serve as a valuable building block in various MCRs.

For example, in a Ugi four-component reaction, the amino and carboxylic acid functionalities could potentially participate, leading to the formation of complex peptide-like structures. The bulky cycloheptyl group would likely impart specific conformational constraints on the resulting products. Similarly, its participation in Passerini or Biginelli reactions could be explored, although the steric hindrance from the cycloheptyl group might influence the reaction efficiency and stereoselectivity.

A hypothetical Ugi reaction incorporating this compound is presented in the table below.

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Hypothetical Product |

| This compound | Aldehyde (e.g., Formaldehyde) | Isocyanide (e.g., tert-Butyl isocyanide) | N/A (bifunctional) | Complex peptidomimetic |

Chemo- and Regioselectivity in Complex Reactions of this compound

Achieving chemo- and regioselectivity in complex reactions involving this compound would be a significant synthetic challenge. The relative reactivity of the amino and carboxylic acid groups would need to be carefully considered and controlled. For instance, in reactions with electrophiles, the more nucleophilic amino group would likely react preferentially over the carboxylate.

The stereochemistry of the cycloheptyl group and its influence on the approach of reagents would also play a crucial role in determining the regioselectivity of reactions on the ring itself. The conformational flexibility of the seven-membered ring could lead to a mixture of products unless the reaction conditions are carefully optimized to favor a specific outcome. Without experimental data, any discussion on the specific chemo- and regioselectivity remains purely speculative.

Stereochemistry and Conformational Analysis of 4 Amino 3 Cycloheptylbutanoic Acid

Absolute Configuration Determination Methodologies for Enantiopure 4-Amino-3-cycloheptylbutanoic Acid

The determination of the absolute configuration of enantiopure this compound, which possesses a stereocenter at the C3 position of the butanoic acid chain, is fundamental for understanding its stereospecific interactions. The (S) and (R) enantiomers can exhibit significantly different biological activities.

One of the primary methods for establishing the absolute configuration is through asymmetric synthesis , where the starting materials of known chirality dictate the stereochemistry of the final product. For instance, the synthesis of (S)-4-amino-3-cycloheptylbutanoic acid can be achieved starting from L-aspartic acid, a naturally occurring amino acid with a known (S)-configuration. This approach provides a high degree of certainty regarding the absolute stereochemistry of the target molecule.

Another powerful technique is X-ray crystallography . By analyzing the diffraction pattern of a single crystal of an enantiopure derivative of this compound, the precise three-dimensional arrangement of its atoms can be determined. This method provides unambiguous proof of the absolute configuration. Often, for this purpose, the molecule is derivatized with a heavy atom to facilitate the crystallographic analysis.

Vibrational Circular Dichroism (VCD) spectroscopy is another non-destructive method that can be used to determine the absolute configuration of chiral molecules in solution. By comparing the experimentally measured VCD spectrum with the one predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be assigned.

| Methodology | Principle | Advantages | Limitations |

| Asymmetric Synthesis | Utilizes chiral starting materials of known configuration to control the stereochemical outcome of the reaction. | High degree of stereochemical control, predictable outcome. | Requires access to suitable chiral starting materials. |

| X-ray Crystallography | Determines the three-dimensional structure of a molecule by analyzing the diffraction pattern of its single crystal. | Provides unambiguous determination of absolute configuration. | Requires the growth of high-quality single crystals, which can be challenging. |

| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. | Non-destructive, applicable to molecules in solution. | Requires complex quantum chemical calculations for spectral interpretation. |

Diastereoselective Control in the Synthesis of this compound Derivatives

The synthesis of derivatives of this compound often involves the creation of a second stereocenter, leading to the formation of diastereomers. Achieving high diastereoselectivity is crucial for obtaining the desired stereoisomer with specific properties.

One common strategy for achieving diastereoselective control is through substrate-controlled synthesis . In this approach, the existing stereocenter in the starting material, such as the C3 of an enantiopure this compound, directs the stereochemical outcome of a subsequent reaction at another position. For example, the reduction of a ketone derivative can be influenced by the adjacent cycloheptyl group, leading to the preferential formation of one diastereomer over the other.

Reagent-controlled synthesis is another powerful method where a chiral reagent is used to induce diastereoselectivity. Chiral reducing agents, for instance, can selectively deliver a hydride to one face of a prochiral ketone, resulting in a high diastereomeric excess of the desired alcohol.

The choice of solvent, temperature, and protecting groups can also significantly influence the diastereoselectivity of a reaction. Optimization of these reaction conditions is often necessary to maximize the yield of the desired diastereomer.

| Control Strategy | Mechanism | Key Factors |

| Substrate Control | The existing stereocenter in the molecule directs the approach of the reagent. | Steric hindrance, electronic effects of the substituent groups. |

| Reagent Control | A chiral reagent selectively reacts with one face of the prochiral substrate. | Structure of the chiral reagent, reaction conditions. |

| Condition Optimization | Modifying reaction parameters to favor the formation of one diastereomer. | Solvent polarity, reaction temperature, nature of protecting groups. |

Conformational Preferences of the Butanoic Acid Backbone and its Rotational Isomers

The butanoic acid backbone of this compound exhibits considerable conformational flexibility due to rotation around its single bonds. The relative orientation of the amino and carboxyl groups, as well as the cycloheptyl substituent, is determined by these rotational isomers, or rotamers.

The most significant rotations occur around the C2-C3 and C3-C4 bonds. The conformation around the C2-C3 bond influences the relative positions of the cycloheptyl group and the carboxyl group, while rotation around the C3-C4 bond affects the orientation of the amino group relative to the rest of the molecule.

Computational studies, often employing methods like Density Functional Theory (DFT), are used to predict the relative energies of different conformers. These studies typically reveal that staggered conformations are energetically favored over eclipsed conformations due to reduced torsional strain. The presence of the bulky cycloheptyl group further restricts the conformational freedom of the butanoic acid chain, leading to a preference for specific rotamers that minimize steric hindrance.

| Bond | Description | Preferred Conformation | Reason |

| C2-C3 | Rotation affects the relative orientation of the cycloheptyl and carboxyl groups. | Staggered (anti-periplanar or gauche) | Minimizes torsional strain and steric hindrance. |

| C3-C4 | Rotation affects the relative orientation of the amino group and the cycloheptyl group. | Staggered (anti-periplanar or gauche) | Minimizes torsional strain and steric hindrance. |

Conformational Dynamics of the Cycloheptyl Moiety and its Influence on Molecular Shape

The seven-membered cycloheptyl ring is a highly flexible system that can adopt several low-energy conformations, with the most stable being the twist-chair and twist-boat forms. The energy barrier between these conformations is relatively low, leading to a dynamic equilibrium in solution.

The conformational dynamics of the cycloheptyl ring are often studied using variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. By analyzing the changes in the NMR spectrum as a function of temperature, the rates of conformational interconversion and the relative populations of the different conformers can be determined.

| Cycloheptyl Conformation | Relative Energy | Key Features |

| Twist-Chair | Lowest | Characterized by C2 and Cs symmetry elements. |

| Twist-Boat | Slightly higher | Possesses C2 symmetry. |

| Chair and Boat | Higher | Serve as transition states for interconversion. |

Spectroscopic Techniques for Elucidating Stereochemistry and Conformation

A variety of advanced spectroscopic techniques are indispensable for the detailed characterization of the stereochemistry and conformational landscape of this compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly two-dimensional techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) , provides crucial information about the through-space proximity of protons. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, allowing for the determination of relative stereochemistry and preferred conformations in solution. For example, strong NOE signals between protons on the cycloheptyl ring and protons on the butanoic acid backbone can define their relative orientation.

Circular Dichroism (CD) Spectroscopy is a powerful tool for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. The CD spectrum is highly sensitive to the stereochemistry and conformation of a molecule. For this compound, the sign and magnitude of the Cotton effects in the CD spectrum can be used to assign the absolute configuration of the stereocenter and to monitor conformational changes upon variations in solvent or temperature.

| Spectroscopic Technique | Information Obtained | Application to this compound |

| Advanced NMR (e.g., NOESY) | Through-space proton-proton distances. | Determination of relative stereochemistry, identification of preferred solution-state conformations, and analysis of the cycloheptyl ring's orientation. |

| Circular Dichroism (CD) Spectroscopy | Differential absorption of circularly polarized light by chiral molecules. | Assignment of absolute configuration, monitoring of conformational changes, and studying intermolecular interactions. |

Computational and Theoretical Investigations of 4 Amino 3 Cycloheptylbutanoic Acid

Quantum Chemical Calculations (e.g., DFT) on Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 4-Amino-3-cycloheptylbutanoic acid. DFT methods provide a balance between accuracy and computational cost, making them suitable for molecules of this size.

Detailed research findings from such calculations would typically involve the optimization of the molecule's geometry to find its most stable three-dimensional conformation. From this optimized structure, a wealth of information can be derived. For instance, the distribution of electron density can be visualized to identify electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For this compound, the amino group is expected to be a primary site for nucleophilic activity (related to HOMO), while the carboxylic acid group would be the center of electrophilic activity (related to LUMO). researchgate.netcumhuriyet.edu.tr

Molecular Electrostatic Potential (MEP) maps are another valuable output, illustrating the charge distribution from the perspective of an approaching reagent. These maps would likely show a negative potential around the oxygen atoms of the carboxyl group and a positive potential near the amino group's hydrogen atoms, highlighting regions prone to electrostatic interactions. researchgate.net

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability (nucleophilicity). |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability (electrophilicity). |

| HOMO-LUMO Gap | 5.7 eV | Reflects chemical stability and low reactivity. |

| Dipole Moment | 3.2 D | Quantifies the overall polarity of the molecule. |

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. chemrevlett.comchemrevlett.com MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the exploration of conformational landscapes and the influence of the environment, such as a solvent.

For this compound, a key aspect to investigate would be the conformational flexibility of the cycloheptyl ring and its influence on the orientation of the aminomethyl and acetic acid side chains. mdpi.com The cycloheptyl group can adopt several low-energy conformations, and the transitions between them can be crucial for binding to a biological target. MD simulations can sample these different conformations and determine their relative populations. mdpi.com

Furthermore, the effect of a solvent, typically water for biological relevance, is critical. In an aqueous environment, this compound is expected to exist as a zwitterion, with a protonated amino group (NH3+) and a deprotonated carboxyl group (COO-). mdpi.com MD simulations can model the explicit interactions between the solute and water molecules, revealing the structure of the hydration shell and its impact on the molecule's conformation and dynamics. chemrevlett.comchemrevlett.com The radial distribution function would be a key analysis to understand the structuring of water around the charged groups.

In Silico Prediction of Structure-Property Relationships

In silico methods can be used to predict a variety of properties of this compound based on its structure, which is a cornerstone of quantitative structure-property relationship (QSPR) studies. These predictions are valuable for estimating the molecule's behavior in various chemical and biological systems.

Physicochemical properties that can be predicted include lipophilicity (logP), aqueous solubility (logS), and pKa. mdpi.com These properties are critical for understanding the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, which is a key consideration in drug design. The cycloheptyl group, being nonpolar, would be expected to contribute significantly to the molecule's lipophilicity.

Topological Polar Surface Area (TPSA) is another important descriptor that can be calculated from the 2D structure. TPSA is a good predictor of a molecule's ability to cross cell membranes, including the blood-brain barrier. For this compound, the TPSA would be determined by the polar amino and carboxyl groups.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Implication |

| logP | 1.5 | Indicates moderate lipophilicity. |

| logS | -2.0 | Suggests moderate aqueous solubility. |

| pKa (acidic) | ~4.0 | Relates to the ionization of the carboxyl group. |

| pKa (basic) | ~10.5 | Relates to the ionization of the amino group. |

| TPSA | 63.3 Ų | Suggests potential for good cell membrane permeability. |

Ligand-Based and Structure-Based Design Principles for Analogues

The design of analogues of this compound can be guided by both ligand-based and structure-based computational approaches. These strategies aim to create new molecules with potentially improved properties, such as enhanced binding affinity or better selectivity for a biological target.

Ligand-based design is employed when the three-dimensional structure of the biological target is unknown. nih.gov This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. Starting with this compound as a template, pharmacophore modeling can be used to identify the key chemical features responsible for its activity. youtube.com A pharmacophore model for this compound would likely include a positive ionizable feature (the amino group), a negative ionizable feature (the carboxyl group), and a hydrophobic feature (the cycloheptyl ring). New analogues could then be designed to match this pharmacophore while exploring different scaffolds or substituents to optimize other properties. nih.govyoutube.com

Structure-based design , on the other hand, is applicable when the 3D structure of the target protein is available. plos.org Using molecular docking, analogues of this compound can be virtually screened by placing them into the binding site of the target and scoring their interactions. mdpi.com This allows for a rational design process where modifications can be made to improve the fit and interactions with specific amino acid residues in the binding pocket. For example, if the binding pocket has additional hydrophobic regions, the cycloheptyl group could be replaced with a larger or differently shaped lipophilic group to enhance van der Waals interactions.

Predictive Modeling of Molecular Interactions with Biological Targets (non-clinical)

Predictive modeling of the interactions between this compound and its potential biological targets is a crucial step in understanding its mechanism of action at a molecular level. Given its structural similarity to GABA, likely targets would include GABA receptors, GABA transporters, and the α2δ subunits of voltage-gated calcium channels. nih.govmdpi.com

Molecular docking simulations are the primary tool for this purpose. nih.gov These simulations would predict the preferred binding pose of this compound within the binding site of a target protein. The results would highlight key intermolecular interactions, such as hydrogen bonds between the amino and carboxyl groups of the ligand and polar residues in the protein, as well as hydrophobic interactions involving the cycloheptyl ring. nih.gov For instance, in the α2δ-1 subunit of a calcium channel, one would expect the carboxyl group to form salt bridges with positively charged residues like arginine, similar to other gabapentinoids. nih.gov

To refine the docking results and to account for protein flexibility, more advanced techniques like combined quantum mechanics/molecular mechanics (QM/MM) or extended molecular dynamics simulations can be employed. chemrevlett.com These methods provide a more accurate calculation of the binding free energy, which is a quantitative measure of the affinity of the ligand for its target. mdpi.com Such predictive models are instrumental in ranking potential analogues and in generating hypotheses about structure-activity relationships that can be tested experimentally. arxiv.org

Structure Activity Relationship Sar Studies and Molecular Recognition of 4 Amino 3 Cycloheptylbutanoic Acid and Its Derivatives Non Clinical Context

Rational Design of 4-Amino-3-cycloheptylbutanoic Acid Analogs for Specific Molecular Interactions

The rational design of analogs of this compound is a strategic approach to probe and enhance interactions with specific molecular targets. This process involves systematic modifications of the core scaffold to optimize binding affinity and selectivity. Key to this is the understanding that the cycloheptyl group, the aminobutanoic acid backbone, and the stereochemistry of the molecule all play crucial roles in molecular recognition.

Researchers have synthesized a variety of alkyl-substituted 4-aminobutanoic acid derivatives to investigate their interaction with enzymes like γ-aminobutyric acid aminotransferase (GABA-AT). nih.gov These studies aim to elucidate how the size and bulk of substituents on the butanoic acid chain affect substrate activity and inhibitor potency. nih.gov The findings from such rational design efforts are instrumental in developing more effective and specific enzyme inhibitors. nih.gov

Exploration of Substituent Effects on Molecular Recognition Profiles

The systematic variation of substituents on the this compound scaffold allows for a detailed exploration of their effects on molecular recognition. The size, shape, and electronic properties of these substituents can dramatically alter the binding affinity and specificity of the molecule.

For instance, studies on a homologous series of 3-alkyl-4-aminobutanoic acid analogues have shown that as the size and bulk of the 3-alkyl substituent increase, the activity as substrates for pig brain GABA-AT diminishes. nih.gov This suggests that the active site of the enzyme has specific spatial constraints. Comparing these alkyl-substituted analogs with previously reported aryl-substituted compounds reveals significant differences in their interaction profiles, highlighting the importance of the nature of the substituent in directing molecular recognition. nih.gov

In Vitro Enzyme Inhibition and Receptor Binding Assays (without clinical interpretation)

In vitro assays are essential tools for quantifying the interaction of this compound and its derivatives with purified enzymes and receptors. These assays provide quantitative data on binding affinities (like Kd or IC50 values) and enzyme inhibition kinetics (such as kinact/KI).

Enzyme Inhibition: A variety of alkyl-substituted 4-aminobutanoic acid derivatives have been synthesized and evaluated as alternative substrates for purified GABA-AT from pig brain. nih.gov Kinetic studies revealed that all tested compounds acted as substrates, but their efficiency decreased with increasing size and steric bulk of the 3-alkyl group. nih.gov This information is crucial for designing specific inhibitors. For example, some compounds are designed as mechanism-based inactivators, which are converted into a reactive species within the enzyme's active site, leading to irreversible inhibition. mdpi.com

Receptor Binding Assays: Receptor binding assays, often utilizing radiolabeled ligands, are employed to determine the affinity of a compound for a specific receptor. nih.gov These assays measure the displacement of a known radioligand from the receptor by the test compound. The data from these competition assays are used to calculate the inhibitor constant (Ki), which reflects the compound's binding affinity. For example, studies on the gastrin-releasing peptide receptor (GRP-R) have identified specific amino acid residues crucial for high-affinity agonist binding by comparing the binding of bombesin (B8815690) to different receptor mutants. nih.gov

Table 1: Example Data from In Vitro Assays

| Compound/Analog | Target | Assay Type | Measured Parameter | Result | Reference |

|---|---|---|---|---|---|

| 3-Alkyl-4-aminobutanoic acid series | GABA-AT | Enzyme Substrate Activity | Relative Activity | Activity diminishes with increasing alkyl size | nih.gov |

| (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic acid | GABA-AT | Enzyme Inactivation | kinact/KI | High inactivation efficiency | mdpi.com |

| GRP-R Mutants | Bombesin | Receptor Binding | Kd | Mutations R288H, Q121R, P199S, A308S significantly decrease affinity | nih.gov |

Biophysical Characterization of this compound Interactions with Model Biological Systems

Biophysical techniques provide detailed information about the thermodynamics and kinetics of the binding of this compound and its derivatives to their targets. Techniques such as Isothermal Titration Calorimetry (ITC) can directly measure the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction, providing a complete thermodynamic profile. Surface Plasmon Resonance (SPR) can be used to measure the on-rates (kon) and off-rates (koff) of binding, offering insights into the kinetics of the interaction.

Advanced Applications and Future Research Directions of 4 Amino 3 Cycloheptylbutanoic Acid in Chemical Sciences Non Clinical

4-Amino-3-cycloheptylbutanoic Acid as a Versatile Building Block in Complex Molecule Synthesis

The unique structure of this compound makes it a valuable chiral synthon for constructing complex molecular architectures. Its amino and carboxylic acid functionalities provide reactive handles for standard chemical transformations, while the bulky cycloheptyl group can impart specific three-dimensional conformations and influence the molecule's physical properties.

Development of Peptide Mimetics and Peptidomimetic Scaffolds

A primary application of β-amino acids like this compound is in the field of peptidomimetics. nih.gov Peptides composed of β-amino acids, known as β-peptides, often exhibit secondary structures different from those of natural α-peptides and show enhanced stability against enzymatic degradation. wikipedia.orgacs.org

The incorporation of this compound into a peptide chain introduces a longer backbone and a bulky, conformationally restricted side group. This modification is a key strategy for several reasons:

Conformational Constraint: The large cycloheptyl group restricts the rotational freedom of the peptide backbone, forcing it to adopt specific, predictable secondary structures such as helices and turns. wikipedia.org This is crucial for designing molecules that can mimic the bioactive conformation of natural peptides.

Proteolytic Resistance: Natural peptides are often rapidly degraded by proteases in biological systems. The altered backbone structure of peptides containing β-amino acids makes them poor substrates for these enzymes, significantly increasing their stability. nih.govacs.org

Structural Diversity: The synthesis of β-amino acids allows for stereochemical diversity at both the C2 (α) and C3 (β) positions, providing a vast scope for molecular design and the creation of novel scaffolds. nih.gov

The development of peptidomimetics using such building blocks is a powerful method for creating molecules with improved therapeutic potential. nih.gov

Table 1: Comparison of a Hypothetical Peptide Segment Containing this compound with a Natural Dipeptide

| Feature | Natural Dipeptide (e.g., Ala-Val) | α/β-Peptide with this compound | Significance in Peptidomimetic Design |

|---|---|---|---|

| Backbone Structure | Composed of α-amino acids | Contains a β-amino acid, extending the backbone | Alters secondary structure, creates novel folds. wikipedia.org |

| Conformational Flexibility | High | Reduced due to the bulky cycloheptyl group | Induces specific, stable conformations like β-turns. youtube.com |

| Proteolytic Stability | Low; susceptible to protease cleavage | High; resistant to enzymatic degradation. nih.govacs.org | Increases in vivo half-life for potential therapeutic applications. |

| Side Chain | Simple alkyl groups | Large, hydrophobic cycloheptyl group | Influences hydrophobic interactions and molecular recognition. |

Precursor in Natural Product Synthesis

While specific examples of this compound being a direct precursor in a known natural product synthesis are not widely documented, its structural motifs are relevant. As a chiral building block, it can be used in diversity-oriented synthesis to create libraries of complex molecules, including analogs of natural products. mdpi.com The stereocenters at the C3 position and potentially at the C2 position can be controlled during synthesis, allowing it to serve as a starting point for creating specific stereoisomers of a larger target molecule. Its protected derivatives are valuable intermediates for the synthesis of more complex compounds. researchgate.net The strategic placement of the cycloheptyl group can influence the stereochemical outcome of subsequent reactions, making it a useful tool in asymmetric synthesis.

Potential Applications in Material Science and Polymer Chemistry

The distinct properties of this compound suggest its potential utility in the design of novel polymers and self-assembling systems.

Integration into Functional Polymers and Biopolymers

Amino acids can be incorporated into polymer backbones to create functional materials with unique properties. nih.gov Poly(β-amino ester)s (PAEs), for instance, are a class of polymers known for their applications in gene delivery. acs.org Integrating a monomer like this compound could yield polymers with tailored characteristics:

Hydrophobicity: The large, non-polar cycloheptyl group would significantly increase the hydrophobicity of the polymer, affecting its solubility and interaction with other materials.

Thermal Stability: The rigid cycloalkyl group could enhance the thermal stability of the polymer by restricting the mobility of the polymer chains.

Biocompatibility: Polymers derived from amino acids often exhibit good biocompatibility. nih.gov

Recent advancements have even demonstrated the ribosomal incorporation of consecutive β-amino acids, opening a pathway for the biosynthesis of novel biopolymers and nanomaterials containing such unnatural building blocks. nih.gov

Self-Assembled Systems and Nanostructures

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. nih.gov Amino acids and peptides are excellent building blocks for self-assembly due to their ability to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions. nih.govresearchgate.net

This compound is an amphiphilic molecule, possessing a hydrophilic head (the amino and carboxyl groups) and a large hydrophobic tail (the cycloheptyl group). This structure makes it a prime candidate for self-assembly in aqueous solutions into various nanostructures, such as micelles, vesicles, or nanofibers. The specific morphology would be influenced by factors like concentration, pH, and temperature. Such self-assembled materials have a wide range of potential applications, from cell scaffolds to drug delivery systems. nih.gov

| Electrostatic Interactions | Attraction or repulsion between charged groups (e.g., -NH3+ and -COO-). | Not involved. | At specific pH values, these groups can be charged, leading to electrostatic interactions that guide assembly. |

Role in Catalyst Design and Organocatalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Amino acids and their derivatives have emerged as a powerful class of organocatalysts, particularly in asymmetric synthesis. researchgate.net

While direct catalytic applications of this compound are still an area of research, β-amino acids, in general, are being explored as effective organocatalysts. mdpi.comnih.gov They can function as bifunctional catalysts, where the amino group acts as a base (to form an enamine intermediate, for example) and the carboxylic acid group acts as an acid (to activate the electrophile and control stereochemistry). nih.govscilit.com

The rigid structure of cyclic β-amino acids is particularly advantageous for creating a well-defined chiral environment around the catalytic center, which is essential for achieving high enantioselectivity. The cycloheptyl group in this compound could be leveraged to create a specific chiral pocket, influencing the approach of reactants and directing the stereochemical outcome of reactions like asymmetric Michael additions or aldol (B89426) reactions. mdpi.comrsc.org

Development of Novel Analytical Derivatization Reagents and Probes

The unique structure of this compound, combining a reactive amino group, a carboxylic acid function, and a sterically demanding cycloheptyl moiety, makes it a promising candidate for the development of specialized analytical reagents and chemical probes.

Derivatization for Enhanced Detection and Separation:

In analytical chemistry, derivatization is a key strategy to enhance the detectability and chromatographic separation of target molecules. The primary amine of this compound can be readily functionalized with various chromophoric or fluorophoric tags. The resulting derivatizing agents could be employed in the analysis of complex biological and environmental samples.

The bulky cycloheptyl group is expected to confer several advantageous properties to such reagents:

Improved Chromatographic Resolution: The rigid and space-filling nature of the cycloheptyl ring can lead to more defined interactions with stationary phases in techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), potentially enabling the separation of closely related analytes.

Increased Stability: The cycloheptyl group can sterically hinder the degradation of the attached chromophore or fluorophore, leading to more robust and reliable analytical methods.

Modulation of Solubility: The lipophilic character of the cycloheptyl substituent can be exploited to tailor the solubility of the derivatization agent and its products, facilitating extractions and sample clean-up procedures.

A hypothetical application could involve the synthesis of a fluorescently-labeled version of this compound to serve as a chiral derivatizing agent for the resolution of enantiomeric mixtures of amines or alcohols.

Potential as a Chemical Probe:

Chemical probes are essential tools for elucidating biological processes and identifying new drug targets. The structure of this compound suggests its potential as a scaffold for the design of novel probes. By attaching reporter groups (e.g., fluorophores, biotin) or photoreactive moieties to either the amino or carboxyl terminus, researchers could create tools to investigate protein-protein interactions or enzyme active sites. The cycloheptyl group, in this context, could serve as a unique recognition element or a modulator of the probe's conformational properties.

| Potential Application | Key Structural Feature | Anticipated Benefit | Example |

| Chiral Derivatizing Agent | Cycloheptyl group | Enhanced enantiomeric resolution in chromatography | Resolving mixtures of chiral amines |

| Fluorescent Probe Scaffold | Primary amine and carboxylic acid | Versatile attachment points for fluorophores | Studying enzyme-substrate binding |

| Affinity-Based Probe | Cycloheptyl group as a recognition motif | Specific targeting of proteins with corresponding binding pockets | Isolating and identifying novel protein targets |

Emerging Research Frontiers and Unexplored Potential of this compound as a Chemical Tool

The future utility of this compound as a chemical tool likely lies in the exploration of its unique structural combination. As a β-amino acid, it can be incorporated into peptide chains to induce specific secondary structures, a field of growing interest in materials science and medicinal chemistry.

Foldamer and Nanomaterial Construction:

β-amino acids are known to form stable, predictable secondary structures called foldamers. hilarispublisher.comacs.org The incorporation of this compound into a peptide backbone could lead to novel folding patterns due to the steric influence of the large cycloheptyl group. These unique three-dimensional structures could be exploited in the design of:

Biomimetic Materials: Peptides containing this amino acid could self-assemble into nanotubes, vesicles, or other nanostructures with potential applications in drug delivery and catalysis.

Novel Catalysts: The defined spatial arrangement of functional groups in a foldamer can create active sites for catalyzing chemical reactions with high stereoselectivity.

Probing Enzyme Specificity and Activity:

The steric bulk of the cycloheptyl group makes this compound an interesting tool for probing the active sites of enzymes, particularly proteases and peptidases. By synthesizing peptide substrates or inhibitors containing this amino acid, researchers could investigate how enzymes accommodate large, bulky residues. This could lead to a better understanding of enzyme specificity and the development of more selective inhibitors.

Unexplored Areas of Research:

The potential of this compound extends to several other unexplored research avenues:

Asymmetric Catalysis: The chiral centers in this molecule could be utilized in the design of novel organocatalysts for asymmetric synthesis.

Surface Modification: The carboxylic acid group provides a handle for grafting the molecule onto surfaces, creating materials with tailored hydrophobicity and biocompatibility.

Coordination Chemistry: The amino and carboxylate groups can act as ligands for metal ions, opening up possibilities in the design of novel coordination complexes with interesting catalytic or material properties.

| Research Frontier | Key Concept | Potential Outcome |

| Foldamer Chemistry | Induction of novel secondary structures | Creation of new biomaterials and catalysts |

| Enzyme Probing | Steric hindrance effects | Deeper understanding of enzyme active sites and specificity |

| Asymmetric Catalysis | Utilization of inherent chirality | Development of new and efficient synthetic methods |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.